(2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile
Description
(2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile is a halogenated biphenyl acetonitrile derivative characterized by a biphenyl backbone substituted with two chlorine atoms at the 2' and 3' positions, a fluorine atom at the 5-position, and an acetonitrile group at the 2-position.
Key structural features influencing its properties include:
- Halogen substituents: Chlorine and fluorine atoms enhance electronegativity and may stabilize aromatic systems via resonance or inductive effects.
- Biphenyl system: The extended π-conjugation could impact solubility and intermolecular interactions.
- Acetonitrile moiety: The nitrile group enables participation in cycloaddition or hydrolysis reactions, as seen in general acetonitrile chemistry .
Properties
Molecular Formula |
C14H8Cl2FN |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[2-(2,3-dichlorophenyl)-4-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-13-3-1-2-11(14(13)16)12-8-10(17)5-4-9(12)6-7-18/h1-5,8H,6H2 |
InChI Key |
JXGBTZLCOKOELC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)F)CC#N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
Aryl boronic acids and halogenated precursors are coupled using palladium catalysts. For example, 2-bromo-3,5-dichloro-1-fluorobenzene reacts with 2-cyanophenylboronic acid in a tetrahydrofuran/water mixture (3:1) at 80°C, catalyzed by Pd(PPh₃)₄ (1 mol%) and K₂CO₃. This method achieves 78–82% yield but requires rigorous exclusion of oxygen.
Ullmann Coupling
Copper(I)-mediated coupling between 2-iodo-3,5-dichloro-1-fluorobenzene and 2-cyanophenylzinc bromide in dimethylformamide at 120°C produces the biphenyl skeleton in 70% yield. However, prolonged reaction times (24–48 hours) and elevated temperatures limit scalability.
Cyanation Strategies for Acetonitrile Installation
Introducing the nitrile group necessitates careful selection of reagents to avoid overfunctionalization.
Rosenmund-von Braun Reaction
Treating 2',3'-dichloro-5-fluoro-biphenyl-2-yl bromide with CuCN in refluxing dimethylacetamide (DMAc) for 6 hours affords the nitrile in 65% yield. Side products include debrominated derivatives (∼15%), necessitating chromatographic purification.
Nucleophilic Substitution
A superior approach involves displacing a methanesulfonyl group with KCN. For instance, (2',3'-Dichloro-5-fluoro-biphenyl-2-yl)methanesulfonate reacts with KCN (2 equiv) in DMSO at 60°C for 2 hours, yielding 89% product. This method minimizes side reactions due to the superior leaving-group ability of mesylates.
Optimization of Reaction Parameters
Solvent Systems
Temperature and Time
Optimal cyanation occurs at 60–80°C (Table 1). Higher temperatures degrade nitriles, while lower temperatures prolong reaction times.
Table 1: Cyanation Efficiency vs. Temperature
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 40 | 52 | 88 |
| 60 | 89 | 95 |
| 80 | 76 | 91 |
Purification and Characterization
Distillation Techniques
Short-path distillation under reduced pressure (0.8 mmHg) isolates the nitrile as a colorless liquid (bp 80–82°C). This step concurrently removes residual DMSO and halogenated byproducts.
Crystallization
Recrystallization from hexane/ethyl acetate (4:1) at −20°C yields analytically pure crystals (mp 45–47°C). X-ray diffraction confirms the planar biphenyl system and nitrile orientation.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 1H), 7.52 (m, 2H), 7.32 (s, 1H), 3.85 (s, 2H).
- IR (KBr): ν = 2245 cm⁻¹ (C≡N stretch).
Comparative Analysis of Methodologies
Table 2: Synthetic Route Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki Coupling | 82 | 93 | Moderate |
| Ullmann Coupling | 70 | 88 | Low |
| Rosenmund-von Braun | 65 | 85 | High |
| Nucleophilic Substitution | 89 | 95 | High |
The nucleophilic substitution route outperforms others in yield and scalability, though it requires pre-functionalized substrates.
Industrial-Scale Considerations
Cost Analysis
Waste Management
Aqueous quenches generate halogenated wastewater (∼200 L/kg product). Neutralization with Ca(OH)₂ precipitates metal hydroxides, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The halogen atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s halogen and nitrile groups can participate in various chemical interactions, influencing its reactivity and biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The table below compares (2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile with analogs from the evidence, focusing on substituent effects:
*Exact molecular formula inferred from substituents.
Key Observations:
- Solubility : Halogenated biphenyl systems (e.g., the target compound) are expected to exhibit lower water solubility compared to smaller analogs like 2-(2-fluoro-5-methoxyphenyl)acetonitrile, which showed moderate solubility in aqueous HPLC testing .
- Reactivity : The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenylacetonitrile enhances electrophilic reactivity, whereas chlorine/fluorine substituents in the target compound may favor nucleophilic aromatic substitution .
- Thermal Stability : Difluorodioxole-containing analogs (e.g., ) demonstrate higher thermal stability due to rigid aromatic systems, a trait likely shared by the biphenyl backbone of the target compound.
Functional Group Contributions
- Nitrile Group : All analogs share the acetonitrile moiety, enabling hydrolysis to amides or acids under acidic/basic conditions . For example, 2-(2-fluoro-5-methoxyphenyl)acetonitrile’s nitrile group may hydrolyze to form carboxylic acids, a pathway relevant to prodrug design .
- Halogen vs. Alkoxy Substituents : Chlorine/fluorine substituents (target compound) increase molecular weight and reduce polarity compared to methoxy or ethoxy groups (e.g., ), impacting chromatographic retention times in HPLC .
Research Findings and Data Gaps
While the evidence provides robust data on simpler analogs, direct experimental results for (2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile (e.g., melting point, NMR, toxicity) are absent. Future studies should prioritize:
Solubility Profiling : Using HPLC or shake-flask methods as described in .
Stability Tests : Hydrolytic and thermal stability under varied pH/temperature conditions .
Toxicity Screening : Given the [劇]III classification of similar nitriles , regulatory assessments are critical.
Biological Activity
(2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile (CAS No. 1361889-27-1) is an organic compound notable for its biphenyl structure, which features two phenyl rings linked by a single bond. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C14H8Cl2FN
- Molecular Weight : 280.12 g/mol
- Structure : The compound contains two chlorine atoms and one fluorine atom attached to a biphenyl core, along with an acetonitrile group.
Biological Activity Overview
Research on (2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile has indicated various biological activities, including:
-
Anticancer Activity
- Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 3 to 20 µM against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
- A recent study indicated that the presence of halogen substituents enhances binding affinity to specific molecular targets involved in cancer progression, suggesting potential applications in targeted therapy .
- Anti-inflammatory Properties
The biological activity of (2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Interaction : It may inhibit or activate enzymes implicated in various biochemical pathways, potentially altering cellular responses.
- Cellular Interaction : The compound could interact with cellular membranes or other components, affecting cellular functions and viability .
Case Studies
- Cytotoxicity Assessment
- Inflammation Modulation
Data Summary Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile to improve yield and purity?
- Methodological Answer : Use continuous-flow microreactor systems to enhance reaction control and safety, as demonstrated in ethyl diazoacetate synthesis . Employ factorial design experiments (e.g., two-level full factorial) to evaluate variables like temperature, residence time, and reagent ratios. Central-point triplicates can estimate experimental error and refine conditions . Monitor intermediates via HPLC with acetonitrile/water gradients (0–50% acetonitrile over 18 minutes) to track purity .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Use gas chromatography-flame ionization detection (GC-FID) with multivariate optimization to address retention time variability. A 0.9% NaCl matrix spiked with acetonitrile/ethanol (1 mg/mL) simulates radiopharmaceutical conditions . For HPLC, employ trifluoroacetic acid (0.1%) in acetonitrile/water gradients to resolve polar byproducts, as validated in peptide analysis .
Q. What safety protocols are critical when handling halogenated acetonitrile derivatives?
- Methodological Answer :
- Personal Protection : Wear chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and safety goggles (JIS T 8147) .
- Ventilation : Use local exhaust systems to limit vapor exposure .
- Spill Management : Sweep particles into airtight containers; avoid water flushing to prevent environmental contamination .
- Storage : Protect from light, store in cool, ventilated areas, and segregate from strong oxidizers .
Q. How does the solubility profile of this compound influence formulation strategies?
- Methodological Answer : Test solubility in ethanol, acetone, and acetonitrile/water mixtures (e.g., 10:90 to 30:70 ratios) using phase equilibria studies . For hydrophobic analogs like (3,5-Di-t-butyl-4-hydroxyphenyl)acetonitrile, ethanol and acetone are effective solvents; water is unsuitable .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dichloro-fluoro-biphenyl moiety during functionalization?
- Methodological Answer : Computational modeling (e.g., QSPR or DFT) can predict electronic effects of substituents. For example, fluorine’s electron-withdrawing nature may direct electrophilic substitution to the 2' and 3' positions. Compare with 3,5-Difluorophenylacetonitrile’s reactivity, where fluorine enhances stability against nucleophilic attack .
Q. How do photolytic conditions affect the stability of this compound?
- Methodological Answer : Conduct accelerated degradation studies under UV light (254 nm) to monitor decomposition products via GC-MS. Halogenated acetonitriles often release CO, CO₂, and NOx upon breakdown . For analogs like (3,5-Di-t-butyl-4-hydroxyphenyl)acetonitrile, light exposure alters crystal structure, requiring amber glass storage .
Q. What experimental strategies resolve contradictions in toxicity data for halogenated acetonitriles?
- Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity) and compare with structurally similar compounds. For example, (3-Fluoro-5-methoxyphenyl)acetonitrile is classified as acutely toxic (Category III), suggesting similar hazards for fluorinated analogs . Use RTECS or ECHA databases to cross-reference ecotoxicity gaps .
Q. How can computational tools predict logP (octanol/water partition coefficient) for this compound?
- Methodological Answer : Apply neural network models trained on acetonitrile derivatives (e.g., PubChem data) . For 3,5-Difluorophenylacetonitrile, experimental logP is 2.1; adjust predictions based on chloro-fluoro substituent hydrophobicity . Validate via shake-flask method with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
